molecular formula C8H7BrO3S B1271991 4-Bromo-2-(methylsulfonyl)benzaldehyde CAS No. 849035-77-4

4-Bromo-2-(methylsulfonyl)benzaldehyde

Cat. No. B1271991
M. Wt: 263.11 g/mol
InChI Key: KMXMXSSAUZKLCE-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)benzaldehyde is a compound that has not been directly described in the provided abstracts. However, related compounds and methodologies that could potentially be applied to its synthesis and analysis have been discussed. For instance, the synthesis of substituted 2-bromobenzaldehydes using palladium-catalyzed ortho-bromination has been described, which could be relevant to the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde . Additionally, the structural analysis of a related compound, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, provides insights into the potential molecular structure and interactions that could be expected for 4-Bromo-2-(methylsulfonyl)benzaldehyde .

Synthesis Analysis

The synthesis of related brominated compounds has been achieved through various methods. For example, the use of bromodimethylsulfonium bromide as a catalyst in the synthesis of methyl 2-deoxy-4,6-O-benzylidene galactopyranoside from galactal is one such method . Additionally, the selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation has been applied to the synthesis of substituted 2-bromobenzaldehydes . These methods could potentially be adapted for the synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with various intermolecular interactions. For instance, the title compound in abstract exhibits a dihedral angle between the 4-bromophenyl ring and the benzofuran plane, as well as intermolecular hydrogen and halogen bonds. These structural features could be similar in 4-Bromo-2-(methylsulfonyl)benzaldehyde, considering the presence of a bromophenyl group.

Chemical Reactions Analysis

The reactivity of brominated compounds can be diverse. In the case of 4-Bromo-2-(methylsulfonyl)benzaldehyde, one could expect it to participate in reactions typical of aldehydes, such as nucleophilic addition or condensation reactions. The bromine atom may also facilitate further functionalization through substitution reactions. The derivatization of carboxylic acids using a bromophenacyl reagent, as described in abstract , is an example of the chemical reactivity of brominated compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2-(methylsulfonyl)benzaldehyde are not directly reported, related compounds provide some context. For example, the crystal structure, vibrational spectroscopy, and electronic properties of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide have been studied, revealing various intermolecular interactions and spectroscopic characteristics . These findings could be indicative of the types of analyses that would be relevant for 4-Bromo-2-(methylsulfonyl)benzaldehyde, such as X-ray crystallography, vibrational spectroscopy (FT-IR, FT-Raman), and computational studies (DFT calculations).

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Bromo-2-(methylsulfonyl)benzaldehyde is involved in various chemical synthesis processes. For instance, it is used in the synthetic process of other compounds like 3,4,5-trimethoxy benzaldehyde, showcasing its role in complex chemical reactions (Feng, 2002).
  • It is also a key substance in the study of solubility modeling in different organic solvents, providing valuable insights for chemical engineering and pharmaceutical applications (Cong et al., 2016).

Biological and Pharmaceutical Applications

  • The compound has been studied for its potential use in the development of Na+/H+ antiporter inhibitors, which could have implications in treating cardiac conditions like acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Applications in Organic Chemistry

  • In organic chemistry, 4-Bromo-2-(methylsulfonyl)benzaldehyde is used in the synthesis of various complex organic compounds. For example, it is involved in the enzymatic resolution of certain amino acids, which are precursors for antibiotics like thiamphenicol and florfenicol (Kaptein et al., 1998).

Material Science and Chemistry

  • The compound plays a role in material science and advanced chemistry studies, such as in the preparation and reaction studies of brominated pyrrole derivatives (Anderson & Lee, 1965).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-bromo-2-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMXSSAUZKLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375527
Record name 4-Bromo-2-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(methylsulfonyl)benzaldehyde

CAS RN

849035-77-4
Record name 4-Bromo-2-(methylsulfonyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-77-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Korber, CW Barth, SL Gibbs - Journal of biomedical optics, 2018 - spiedigitallibrary.org
Surgical nerve damage due to difficulty with identification remains a major risk for postsurgical complications and decreased quality of life. Fluorescence-guided surgery offers a means …
Number of citations: 10 www.spiedigitallibrary.org

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